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molecular formula C9H10ClN3O3 B8815803 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide CAS No. 191024-18-7

8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide

Cat. No. B8815803
M. Wt: 243.65 g/mol
InChI Key: MNCUHBFRDGZYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248757B1

Procedure details

38.4 g (0.149 mol) of ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate suspended in 150 ml of ethanol are introduced into a 1 l reactor, 149 g (2.98 mol) of hydrazine hydrate are added, over 15 min, and the mixture is refluxed for 1 h.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12](OCC)=[O:13])=[CH:4][C:3]=1[Cl:17].O.[NH2:19][NH2:20]>C(O)C>[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([NH:19][NH2:20])=[O:13])=[CH:4][C:3]=1[Cl:17] |f:1.2|

Inputs

Step One
Name
Quantity
38.4 g
Type
reactant
Smiles
NC1=C(C=C(C2=C1OCCO2)C(=O)OCC)Cl
Step Two
Name
Quantity
149 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 1 l reactor
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 h.
Duration
1 h

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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